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molecular formula C8H10N2O4 B2628591 Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate CAS No. 312904-87-3

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

Cat. No. B2628591
M. Wt: 198.178
InChI Key: YQIWYZDBGDASKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026324B2

Procedure details

A solution of (2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl)-acetic acid ethyl ester (25.0 g, 126 mmol) and phosphorous oxybromide (37.9 g, 132 mmol) in 1,2-dichloroethane (250 mL) was heated to reflux. After 8 h the reaction mixture was treated with sat. aq. Na2CO3 (250 mL) and stirred for 1 h. The mixture was diluted with water (100 mL) and dichloromethane (100 mL), the layers were separated and the aqueous layer was backwashed with EtOAc (3×200 mL). The combined organics were dried (MgSO4), and concentrated to give an oil which was stored on a high vacuum line overnight to afford a brown solid. 1H NMR (CDCl3) δ 7.17 (d, 1H, 4.2 Hz), 7.07 (d, 1H, 4.2 Hz), 4.65 (s, 2H), 4.27 (q, 2H, 7.2 Hz), 1.31 (t, 3H, 7.2 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][N:6]1[CH:11]=[CH:10][NH:9][C:8](=O)[C:7]1=[O:13])[CH3:2].P(Br)(Br)([Br:17])=O.C([O-])([O-])=O.[Na+].[Na+]>ClCCCl.O.ClCCl>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][N:6]1[CH:11]=[CH:10][N:9]=[C:8]([Br:17])[C:7]1=[O:13])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(CN1C(C(NC=C1)=O)=O)=O
Name
Quantity
37.9 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was stored on a high vacuum line overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford a brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(CN1C(C(=NC=C1)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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